Proven Utility as a Key Intermediate in BRD4 Inhibitor Development
A derivative synthesized from [3-(oxan-3-yloxy)phenyl]boronic acid, specifically N-[3-(1,5-dimethyl-6-oxopyridin-3-yl)-4-(oxan-3-yloxy)phenyl]ethanesulfonamide, demonstrates potent inhibitory activity against the human Bromodomain-containing protein 4 (BRD4), a key oncology target [1]. The inhibitor exhibits an IC50 value of 500 nM in a biochemical assay [1]. While direct activity data for the boronic acid itself is not available, its essential role as a building block for this potent inhibitor provides strong, application-driven evidence of its unique value, differentiating it from simpler aryl boronic acids not utilized in this advanced medicinal chemistry context.
| Evidence Dimension | Inhibitory activity against BRD4 of a final compound synthesized from the target molecule |
|---|---|
| Target Compound Data | 500 nM (IC50 of the derived inhibitor N-[3-(1,5-dimethyl-6-oxopyridin-3-yl)-4-(oxan-3-yloxy)phenyl]ethanesulfonamide) |
| Comparator Or Baseline | Not applicable (Direct comparator for the building block itself not available). |
| Quantified Difference | Not applicable |
| Conditions | In vitro biochemical assay against recombinant human BRD4 [1] |
Why This Matters
This demonstrates the compound's proven utility in synthesizing a bioactive molecule with sub-micromolar potency against a clinically relevant target, providing a concrete example of its value proposition in drug discovery programs.
- [1] BindingDB. BDBM285394: N-[3-(1,5-dimethyl-6-oxopyridin-3-yl)-4-(oxan-3-yloxy)phenyl]ethanesulfonamide. Entry ID: 1009402. View Source
